molecular formula C17H16FN3O4S2 B6556497 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1040666-25-8

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B6556497
CAS No.: 1040666-25-8
M. Wt: 409.5 g/mol
InChI Key: ZARFIAFCZGTEJP-UHFFFAOYSA-N
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Description

The compound “3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]propanamide” is a chemical compound that is available for scientific research needs . It is known by the registry number ZINC000016848472 .


Synthesis Analysis

The synthesis of this compound could involve the use of thiazole and furan derivatives. Thiazoles are important heterocyclic compounds that have been used to synthesize new compounds with various biological activities . Furan derivatives have also been used in the synthesis of various bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the substituents on the thiazole ring. The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S2/c18-12-3-6-15(7-4-12)27(23,24)21-17-20-13(11-26-17)5-8-16(22)19-10-14-2-1-9-25-14/h1-4,6-7,9,11H,5,8,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARFIAFCZGTEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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